N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C21H27N3O3S2 and its molecular weight is 433.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.14938408 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Antifungal Properties : A study highlighted the synthesis of a related compound and its evaluation for antimicrobial efficacy, including in vitro antibacterial and antifungal activities. This study suggests potential applications of such compounds in addressing microbial infections (Karanth, Narayana, Kodandoor, & Sarojini, 2018).
Antioxidant Activity : Research conducted on a range of thiosemicarbazones, which include compounds structurally related to the one , found that these compounds possess antioxidant properties. This suggests their potential application in areas where oxidative stress is a concern (Karaküçük-İyidoğan et al., 2014).
Hypoglycemic Activity : A study on carbothioamides, a class of compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide, reported hypoglycemic activity. This indicates potential research applications in managing blood sugar levels (Chaubey & Pandeya, 1989).
DNA Binding and Antitumor Properties : A different study focused on the synthesis of dioxomolybdenum(VI) complexes with thiosemicarbazones, which demonstrated the ability to bind with DNA and exhibit antitumor properties. This suggests their potential use in cancer research and therapy (Hussein et al., 2015).
Enzyme Inhibition : Another study investigated molecules bearing azomethine group, similar to the compound , for their antibacterial and anti-enzymatic activities. The study's findings are relevant for research into enzyme inhibitors and related therapeutic applications (Aziz‐ur‐Rehman et al., 2014).
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-15-6-4-5-7-17(15)13-29-14-20(25)23-24-21(28)22-11-10-16-8-9-18(26-2)19(12-16)27-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,23,25)(H2,22,24,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTVIGIJZMDROJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NNC(=S)NCCC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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